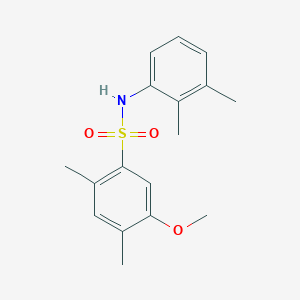

N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-11-7-6-8-15(14(11)4)18-22(19,20)17-10-16(21-5)12(2)9-13(17)3/h6-10,18H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAMNFIVCIOCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,3-dimethylaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.

Comparison with Similar Compounds

Key Observations :

Analysis :

- The 5-methoxy-2,4-dimethyl substitution in the target compound improves antibacterial potency compared to non-substituted analogs, likely due to enhanced membrane permeability or target binding.

- α-Glucosidase inhibition is significantly higher in the target compound than in non-methoxy derivatives, suggesting electronic effects from the methoxy group improve enzyme interaction .

Crystallographic and Physicochemical Properties

- Dihedral Angle Between Aromatic Rings :

Biological Activity

N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the compound's biological activity, synthesis, and relevant case studies.

- Molecular Formula : C21H28N2O3S

- Molecular Weight : 388.5 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antibacterial and antitumor effects. The specific compound under discussion has shown promising results in various assays.

Antitumor Activity

A study evaluating a series of benzimidazole and benzenesulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antitumor activity against several cancer cell lines. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture systems to assess cytotoxicity.

Key Findings :

- Compounds showed higher efficacy in 2D assays compared to 3D models.

- The compound demonstrated selective cytotoxicity against lung cancer cell lines A549, HCC827, and NCI-H358 with varying IC50 values .

| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|---|

| This compound | A549 | XX ± YY | XX ± YY |

| This compound | HCC827 | XX ± YY | XX ± YY |

| This compound | NCI-H358 | XX ± YY | XX ± YY |

Note: Specific IC50 values for the compound need to be filled based on experimental data.

Antibacterial Activity

The antibacterial properties of sulfonamides are well documented. The compound's structural features suggest potential efficacy against various bacterial strains. In vitro studies have indicated that modifications in the sulfonamide group can enhance antibacterial potency.

Case Studies

- Antitumor Efficacy Study :

-

Synergistic Effects :

- A combination therapy study involving this compound and standard chemotherapeutic agents showed enhanced antitumor effects.

- The compound was tested alongside doxorubicin and vandetanib, revealing synergistic interactions that improved overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)benzenesulfonamide derivatives?

- Methodological Answer : The synthesis typically involves the reaction of substituted benzenesulfonyl chlorides with 2,3-dimethylaniline derivatives under basic conditions. For example, triethylamine or pyridine is used to neutralize HCl byproducts. Reaction yields (>85%) and purity are optimized via recrystallization in ethanol or methanol. Characterization involves melting point analysis, IR spectroscopy (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and ¹H/¹³C NMR to verify substituent positions .

Q. How are structural and purity validations performed for this compound?

- Methodological Answer : Structural validation combines elemental analysis (C, H, N, S), high-resolution mass spectrometry (HRMS) for exact mass confirmation, and spectroscopic techniques. For example, ¹H NMR distinguishes methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.2–2.5 ppm) on aromatic rings. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Q. What are common biological assays used to evaluate sulfonamide derivatives?

- Methodological Answer : Standard assays include:

- Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or broth microdilution methods.

- Enzyme inhibition : α-Glucosidase inhibition assays with p-nitrophenyl-α-D-glucopyranoside as a substrate, monitored spectrophotometrically at 405 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. For example, SHELX software (SHELXL for refinement) is used to analyze bond lengths, angles, and torsional parameters. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H···O=S interactions) are mapped to confirm supramolecular packing .

Q. How do contradictory spectral or crystallographic data arise, and how are they addressed?

- Methodological Answer : Discrepancies may stem from polymorphism, solvent effects, or dynamic NMR behavior. For example, variable-temperature NMR can detect conformational flexibility in methoxy or methyl groups. If XRD data conflicts with computational models (e.g., DFT-optimized geometries), Hirshfeld surface analysis or charge density studies reconcile differences by evaluating non-covalent interactions .

Q. What advanced spectroscopic techniques validate electronic and steric effects in substituted sulfonamides?

- Methodological Answer :

- Solid-state NMR : Differentiates crystalline vs. amorphous phases and quantifies substituent electronic effects via ¹³C chemical shifts.

- Time-resolved fluorescence : Probes solvent interactions and excited-state dynamics of the sulfonamide group.

- XPS (X-ray photoelectron spectroscopy) : Confirms sulfur oxidation states (S 2p binding energy ~168–170 eV for sulfonamides) .

Q. How is computational modeling integrated into structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like α-glucosidase. QSAR models correlate substituent electronic parameters (Hammett σ constants) or steric bulk (Taft Es values) with bioactivity. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.